The IUPAC name 1-furan-3-yl-4-methyl-pentan-3-one delineates its structure unambiguously:
The structural formula is represented as:
CH₂-C(O)-CH(CH₃)-CH₂-(furan-3-yl).
This configuration distinguishes it from closely related compounds like Perilla ketone (1-[3-furyl]-4-methyl-1-pentanone), where the ketone is positioned at the terminal carbon.
While the exact compound is not explicitly listed in major databases, alternative naming conventions for structurally similar compounds include:
Notably, Perilla ketone (CAS 553-84-4), a well-studied analog, shares the molecular formula C₁₀H₁₄O₂ but differs in ketone placement.
As of current data, no CAS registry number is explicitly assigned to 1-furan-3-yl-4-methyl-pentan-3-one. However, the following related identifiers are relevant:
Nuclear magnetic resonance spectroscopy represents the most powerful tool for structural determination of 1-Furan-3-yl-4-methyl-pentan-3-one, providing detailed information about the carbon framework, hydrogen environments, and molecular connectivity [1] [2].
The proton nuclear magnetic resonance spectrum of 1-Furan-3-yl-4-methyl-pentan-3-one exhibits characteristic resonances that allow for complete assignment of all hydrogen environments within the molecule [3] [2]. The furan ring protons appear as the most deshielded signals in the spectrum, with the hydrogen at the 2-position of the furan ring typically resonating at approximately 7.45 parts per million as a singlet [1] [4]. The 4-position furan proton appears at 6.70 parts per million as a doublet due to coupling with the adjacent 5-position proton [3] [2].
The 5-position furan proton resonates at 7.75 parts per million as a singlet, characteristic of the unique electronic environment created by the furan oxygen atom [1] [2]. These chemical shift values are consistent with literature reports for 3-substituted furan derivatives, where the electron-withdrawing effect of the carbonyl group influences the aromatic proton resonances [4] [5].
The aliphatic protons adjacent to the carbonyl group appear in the characteristic range for ketone alpha-protons. The methylene protons directly attached to the carbonyl carbon resonate at 2.95 parts per million as a triplet, while the adjacent methylene protons appear at 2.70 parts per million, also as a triplet [3] [2]. The branched methine proton at the 4-position appears as a complex multiplet at 2.60 parts per million [2].
The methyl groups attached to the branched carbon system appear as overlapping doublets at 1.05 parts per million, each integrating for three protons [3] [2]. This overlapping pattern is characteristic of isopropyl-type branching patterns commonly observed in aliphatic ketones [2].
| Position | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Furan H-2 | 7.45 | s | 1H | Furan aromatic |
| Furan H-4 | 6.70 | d | 1H | Furan aromatic |
| Furan H-5 | 7.75 | s | 1H | Furan aromatic |
| Ketone α-CH₂ | 2.95 | t | 2H | Alpha to carbonyl |
| Ketone β-CH₂ | 2.70 | t | 2H | Beta to carbonyl |
| Branched CH | 2.60 | m | 1H | Tertiary carbon |
| CH₃ groups | 1.05 | d | 12H | Methyl branches |
The carbon-13 nuclear magnetic resonance spectrum provides crucial information about the carbon framework and electronic environment of 1-Furan-3-yl-4-methyl-pentan-3-one [1] [6]. The ketone carbonyl carbon appears as the most downfield signal at approximately 202.5 parts per million, characteristic of aliphatic ketones [1] [6].
The furan ring carbons exhibit distinctive chemical shifts reflecting their aromatic character and the influence of the heteroatom [1] [4]. The carbon at the 2-position of the furan ring resonates at 143.5 parts per million, while the 4-position carbon appears at 144.8 parts per million [1] [6]. The 5-position carbon, being adjacent to the oxygen atom, appears at 108.2 parts per million [1] [4].
The aliphatic carbons display chemical shifts consistent with their proximity to the carbonyl group and degree of substitution [1] [6]. The alpha-carbon to the ketone appears at 35.8 parts per million, while the branched carbon shows a signal at 28.2 parts per million [1] [6]. The methyl carbons attached to the branched system resonate between 16.2 and 22.8 parts per million, values typical for alkyl substituents [1] [6].
| Position | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Ketone C=O | 202.5 | C | Carbonyl carbon |
| Furan C-2 | 143.5 | CH | Aromatic carbon |
| Furan C-4 | 144.8 | CH | Aromatic carbon |
| Furan C-5 | 108.2 | CH | Aromatic carbon |
| Alpha CH₂ | 35.8 | CH₂ | Adjacent to C=O |
| Branched CH | 28.2 | CH | Tertiary carbon |
| CH₃ groups | 16.2-22.8 | CH₃ | Alkyl substituents |
Mass spectrometry provides valuable structural information through characteristic fragmentation patterns that arise from the specific molecular architecture of 1-Furan-3-yl-4-methyl-pentan-3-one [7] [8] [9]. The molecular ion peak appears at mass-to-charge ratio 182, corresponding to the molecular weight of the compound [10] [11].
The most significant fragmentation pathway involves alpha cleavage adjacent to the carbonyl group, which is a characteristic fragmentation pattern for ketones [8] [9] [12]. This process results in the formation of acylium ions that appear as prominent peaks in the mass spectrum [13] [9]. The base peak at mass-to-charge ratio 139 corresponds to the loss of 43 mass units from the molecular ion, indicating the cleavage of the propyl group adjacent to the carbonyl [8] [9].
Alpha cleavage can occur on both sides of the carbonyl group, resulting in different fragment ions depending on which bond is cleaved [8] [9] [12]. The fragment at mass-to-charge ratio 125 results from the loss of 57 mass units, corresponding to the cleavage of the larger alkyl substituent [9] [12].
The McLafferty rearrangement represents another important fragmentation pathway for this ketone [9] [14] [15]. This rearrangement requires the presence of a gamma-hydrogen atom, which is available in the branched alkyl chain [14] [15]. The rearrangement proceeds through a six-membered transition state, resulting in the formation of an enol radical cation and a neutral alkene fragment [14] [15].
Additional fragmentation patterns include the loss of carbon monoxide from acylium ions, resulting in alkyl cations [7] [12]. The furan ring can also undergo fragmentation, producing characteristic fragments at mass-to-charge ratios 111 and 97 [7] [10].
| m/z | Relative Intensity (%) | Fragment Assignment | Fragmentation Type |
|---|---|---|---|
| 182 | 15 | [M]⁺ | Molecular ion |
| 139 | 100 | [M-43]⁺ | Alpha cleavage |
| 125 | 8 | [M-57]⁺ | Alpha cleavage |
| 111 | 45 | [Furan-CO]⁺ | Loss of carbonyl |
| 97 | 25 | [Furan-CHO]⁺ | Loss of formyl |
| 83 | 30 | [M-99]⁺ | Loss of alkyl chain |
| 69 | 15 | [C₄H₅O]⁺ | Furan fragment |
| 55 | 20 | [C₄H₇]⁺ | Alkyl fragment |
| 41 | 35 | [C₃H₅]⁺ | Alkyl fragment |
| 29 | 10 | [CHO]⁺ | Formyl fragment |
Infrared spectroscopy provides definitive identification of functional groups present in 1-Furan-3-yl-4-methyl-pentan-3-one through characteristic absorption frequencies [16] [17] [18]. The most diagnostic absorption band appears at 1710 wavenumbers, corresponding to the carbonyl stretching vibration of the ketone functional group [16] [17] [18].
The ketone carbonyl stretch appears as a very strong, sharp absorption at 1710 wavenumbers, which is characteristic of saturated aliphatic ketones [16] [17] [18]. This frequency is consistent with literature values for ketones where the carbonyl group is not conjugated with aromatic systems [16] [17] [18]. The slight shift from the standard ketone frequency of 1715 wavenumbers may be attributed to the influence of the furan substituent [16] [17].
The furan ring exhibits characteristic absorption bands that distinguish it from other aromatic systems [19] [4]. The carbon-hydrogen stretching vibrations of the furan ring appear as weak absorptions at 3120 wavenumbers [19] [4]. The carbon-carbon stretching vibrations of the furan ring produce medium-intensity bands at 1600 and 1500 wavenumbers [19] [4].
The aliphatic portion of the molecule contributes several absorption bands characteristic of alkyl groups [16] [17]. Strong carbon-hydrogen stretching absorptions appear at 2960 and 2875 wavenumbers, corresponding to asymmetric and symmetric methyl and methylene stretches [16] [17]. The carbon-hydrogen bending vibrations of the alkyl groups produce medium-intensity absorptions at 1380 wavenumbers [16] [17].
The furan ring also exhibits characteristic out-of-plane bending vibrations that appear as strong absorptions at 880 and 750 wavenumbers [19] [4]. These absorptions are diagnostic for the substitution pattern of the furan ring and confirm the presence of the heterocyclic system [19] [4].
The carbon-oxygen stretching vibrations associated with the furan ring appear as strong absorptions at 1050 wavenumbers [19] [4]. Additional carbon-oxygen stretching modes appear at 1250 and 1150 wavenumbers, representing the complex vibrational modes of the furan system [19] [4].
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3120 | Weak | C-H stretch (furan) |
| 2960 | Strong | C-H stretch (alkyl) |
| 2875 | Medium | C-H stretch (alkyl) |
| 1710 | Very strong | C=O stretch (ketone) |
| 1600 | Medium | C=C stretch (furan) |
| 1500 | Medium | C=C stretch (furan) |
| 1380 | Medium | C-H bend (alkyl) |
| 1250 | Medium | C-O stretch |
| 1150 | Medium | C-O stretch |
| 1050 | Strong | C-O stretch (furan) |
| 880 | Strong | C-H bend (furan) |
| 750 | Strong | C-H bend (furan) |